3-Dechloro-3-bromo Trazodone Hydrochloride

Description

BenchChem offers high-quality 3-Dechloro-3-bromo Trazodone Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dechloro-3-bromo Trazodone Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKUASHFDRCBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155142 | |

| Record name | 3-Dechloro-3-bromo trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263278-80-3 | |

| Record name | 3-Dechloro-3-bromo trazodone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263278803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dechloro-3-bromo trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3-Bromphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DECHLORO-3-BROMO TRAZODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JY7YYB115 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization and Structural Elucidation of 3-Dechloro-3-bromo Trazodone Hydrochloride

An in-depth technical guide by a Senior Application Scientist

Part 1: Introduction and Inferred Molecular Structure

Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. Its chemical structure features a distinct triazolopyridine moiety linked to a 3-chlorophenylpiperazine group. The identity and position of the halogen on the phenyl ring are critical to its pharmacological and metabolic profile.

The compound "3-Dechloro-3-bromo Trazodone Hydrochloride" is understood to be an analog where the chlorine atom at the C3 position of the phenyl ring is substituted by a bromine atom. This substitution is a common transformation in medicinal chemistry and can occur as a synthetic impurity or a designed modification. The hydrochloride salt form is typical for enhancing the solubility and stability of amine-containing active pharmaceutical ingredients (APIs).

Based on this nomenclature, we can infer the core chemical structure.

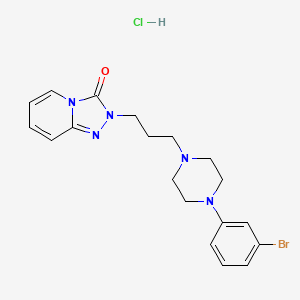

Molecular Structure Diagram

Caption: Inferred structure of 3-Dechloro-3-bromo Trazodone Hydrochloride.

Comparative Physicochemical Properties

The substitution of chlorine with bromine is expected to alter several key physicochemical properties. Understanding these shifts is fundamental to developing appropriate analytical methods.

| Property | Trazodone HCl | 3-Dechloro-3-bromo Trazodone HCl (Predicted) | Rationale for Change |

| Molecular Formula | C₁₉H₂₃Cl₂N₅O | C₁₉H₂₃BrClN₅O | Substitution of one Cl with Br. |

| Molecular Weight | 408.32 g/mol | 452.77 g/mol | The atomic weight of Br (79.90 u) is higher than Cl (35.45 u). |

| LogP (Lipophilicity) | ~3.6 | Slightly Higher | Bromine is generally more lipophilic than chlorine, which would increase the LogP value. This impacts solubility and chromatographic retention. |

| Aqueous Solubility | Freely soluble | Likely Soluble | The hydrochloride salt form confers high aqueous solubility. The increased lipophilicity might slightly decrease it, but it is expected to remain soluble. |

| pKa | ~6.8 (piperazine nitrogen) | ~6.8 (No significant change expected) | The substitution is distant from the basic piperazine nitrogen, so its pKa should not be significantly affected. |

Part 2: Comprehensive Analytical Workflow

A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the target compound. This workflow ensures a self-validating system where orthogonal techniques corroborate the findings.

Analytical Workflow Diagram

Caption: Integrated workflow for identification and characterization.

Protocol: Mass Spectrometry for Identity Confirmation

Expertise & Rationale: Mass spectrometry is the cornerstone of molecular identification. A high-resolution instrument (like a QToF or Orbitrap) is non-negotiable as it provides the accuracy required to confirm the elemental composition, distinguishing the bromo-analog from other potential impurities.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of approximately 10 µg/mL. The acid ensures protonation of the molecule for positive ion mode analysis.

-

Instrumentation: Utilize a UPLC system coupled to a Quadrupole Time-of-Flight (QToF) mass spectrometer.

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (Positive ESI Mode):

-

Full Scan (MS1): Acquire data from m/z 100-800.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺. For C₁₉H₂₂BrN₅O, the expected monoisotopic mass is 415.1057.

-

Isotopic Pattern: A critical validation step is observing the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two major peaks in the mass spectrum separated by ~2 Da.

-

MS/MS (Fragmentation): Target the precursor ion (m/z 415.1) for collision-induced dissociation (CID). Key expected fragments would include the piperazine ring cleavage and loss of the propyl side chain, providing structural confirmation.

-

Protocol: NMR for Unambiguous Structural Elucidation

Expertise & Rationale: While MS confirms the molecular formula, only Nuclear Magnetic Resonance (NMR) can definitively prove the connectivity of atoms and, crucially, the position of the bromine substituent on the phenyl ring. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are required for a complete assignment.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR:

-

Expected Signals: The spectrum will show signals for the aliphatic protons on the propyl chain and piperazine ring, as well as aromatic protons.

-

Key Diagnostic Region: The aromatic region (typically 6.5-8.0 ppm) is most informative. For 3-bromo substitution, the phenyl ring protons will exhibit a specific splitting pattern (e.g., a triplet, a doublet of doublets) that is distinct from other substitution patterns. This pattern must be carefully analyzed and compared to simulated spectra.

-

-

¹³C NMR:

-

Expected Signals: Will show distinct signals for all 19 carbon atoms.

-

Key Diagnostic Signal: The carbon atom directly attached to the bromine (C-Br) will have a characteristic chemical shift, typically in the 110-125 ppm range, which differs significantly from a C-Cl bond.

-

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the propyl chain, piperazine ring, and the aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum. This is essential for confirming the C-Br position.

-

Protocol: HPLC for Purity Determination

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for assessing the purity of pharmaceutical compounds. The method must be stability-indicating, meaning it can separate the main compound from its potential degradants and related impurities, including any residual Trazodone.

Step-by-Step Methodology:

-

Instrumentation: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Chromatography:

-

Column: A high-resolution C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A shallow gradient optimized to separate the bromo-analog from Trazodone and other potential impurities (e.g., 20% to 60% B over 20 minutes).

-

Detection: Monitor at a wavelength where the chromophore absorbs strongly, typically around 254 nm.

-

-

Analysis:

-

Retention Time: Due to its higher lipophilicity, the 3-bromo analog is expected to have a longer retention time than Trazodone under reversed-phase conditions.

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Part 3: Conclusion and Forward Outlook

This guide has detailed a comprehensive, first-principles strategy for the definitive characterization of 3-Dechloro-3-bromo Trazodone Hydrochloride. By integrating high-resolution mass spectrometry, multi-dimensional NMR, and stability-indicating chromatography, a researcher can build a complete and validated profile of this novel analog. The outlined protocols are not merely procedural steps; they represent a logical, self-verifying framework rooted in the fundamental principles of analytical science. This approach ensures the generation of trustworthy and authoritative data essential for any research or drug development program.

References

-

General Trazodone Information: PubChem, National Center for Biotechnology Information. Trazodone. [Link]

-

Mass Spectrometry Principles: Gross, J. H. (2011). Mass Spectrometry - A Textbook. Springer. [Link]

-

NMR Spectroscopy Principles: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

-

HPLC for Pharmaceutical Analysis: United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

-

Physicochemical Properties (LogP, pKa): Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

The Pharmacological Profile of 3-Dechloro-3-bromo Trazodone Hydrochloride: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacological profile of 3-Dechloro-3-bromo Trazodone Hydrochloride, a halogenated analog of the well-established antidepressant, Trazodone. While primarily documented as an impurity in Trazodone synthesis, the unique structure of this analog warrants a thorough investigation into its potential as a novel therapeutic agent. This document synthesizes the known pharmacology of Trazodone with established principles of structure-activity relationships (SAR) for halogenated arylpiperazines to construct a hypothesized pharmacological profile for the bromo-analog. Furthermore, this guide details the requisite in-vitro and in-vivo experimental protocols necessary to empirically validate and characterize this profile, offering a roadmap for researchers and drug development professionals.

Introduction: The Precedent of Trazodone

Trazodone is a multifunctional antidepressant belonging to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class of drugs.[1][2][3] Its therapeutic efficacy in major depressive disorder, anxiety, and insomnia is attributed to a complex and dose-dependent interaction with multiple neurotransmitter systems.[4][5] At lower doses, Trazodone's sedative effects are primarily mediated by its potent antagonism of histamine H1 and α1-adrenergic receptors.[2][4][6] At higher, antidepressant doses, it also exhibits significant antagonism of serotonin 5-HT2A and 5-HT2C receptors, along with weak inhibition of the serotonin transporter (SERT).[1][2][5][7] This multifaceted mechanism of action distinguishes Trazodone from more selective agents like SSRIs and is thought to contribute to its favorable side-effect profile, particularly concerning insomnia and sexual dysfunction.[2]

The chemical structure of Trazodone, 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one, features a critical 3-chlorophenyl moiety on the piperazine ring.[3] Halogen substitutions on this ring are known to significantly influence receptor binding affinity and functional activity. The subject of this guide, 3-Dechloro-3-bromo Trazodone Hydrochloride, represents a subtle yet potentially impactful modification of the parent compound.

Hypothesized Pharmacological Profile of 3-Dechloro-3-bromo Trazodone Hydrochloride

The substitution of a chlorine atom with a bromine atom at the meta-position of the phenylpiperazine ring is a bioisosteric replacement that is expected to modulate the pharmacological profile of Trazodone. Based on the principles of halogen bonding and the established SAR of arylpiperazines, we can hypothesize the following alterations in receptor affinity and functional activity for 3-Dechloro-3-bromo Trazodone Hydrochloride.

Physicochemical and Structural Considerations

The replacement of chlorine with bromine introduces several key physicochemical changes:

-

Atomic Radius and Van der Waals Volume: Bromine is larger than chlorine, which may influence steric interactions within the receptor binding pocket.

-

Electronegativity and Polarizability: Bromine is less electronegative but more polarizable than chlorine. This can alter the nature of halogen bonds and other non-covalent interactions with receptor residues.

-

Lipophilicity: Bromine substitution generally leads to a greater increase in lipophilicity compared to chlorine, which can affect blood-brain barrier penetration and overall pharmacokinetics.

These differences are expected to translate into a modified receptor binding profile.

Postulated Receptor Binding Affinities

The following table outlines the hypothesized receptor binding affinities (Ki) of 3-Dechloro-3-bromo Trazodone Hydrochloride in comparison to Trazodone. These hypotheses are grounded in the understanding that the larger, more polarizable bromine atom can form stronger halogen bonds with suitable acceptor residues in the receptor binding pocket.

| Receptor Target | Trazodone (Ki, nM) - Representative Values | 3-Dechloro-3-bromo Trazodone Hydrochloride (Hypothesized Ki, nM) | Rationale for Hypothesized Change |

| 5-HT2A | 1-20 | Lower (Higher Affinity) | The 5-HT2A receptor is a key target for Trazodone's antidepressant and anxiolytic effects. The increased polarizability of bromine may enhance interactions with aromatic residues in the binding pocket, leading to a modest increase in affinity. |

| SERT | 100-500 | Similar to Slightly Lower | Trazodone is a weak SERT inhibitor. The halogen substitution is on a part of the molecule less critical for SERT binding compared to the triazolopyridine moiety. Therefore, a significant change is not anticipated, though increased lipophilicity could slightly enhance binding. |

| α1-Adrenergic | 10-50 | Lower (Higher Affinity) | The phenylpiperazine portion of Trazodone is crucial for its high affinity for α1-adrenergic receptors. The properties of bromine may facilitate stronger interactions, potentially leading to increased antagonism and a more pronounced hypotensive side-effect profile. |

| Histamine H1 | 200-1000 | Similar | The interaction with the H1 receptor is less dependent on the specific halogen on the phenyl ring. Therefore, a significant change in affinity is not expected. |

| 5-HT1A | 50-200 (Partial Agonist) | Similar to Slightly Lower | The partial agonism at 5-HT1A receptors is thought to contribute to Trazodone's anxiolytic effects. The impact of the bromo-substitution is difficult to predict without experimental data but is likely to be modest. |

| 5-HT2C | 20-100 | Lower (Higher Affinity) | Similar to the 5-HT2A receptor, the bromo-substitution may enhance binding to the 5-HT2C receptor, potentially influencing mood and appetite regulation. |

Predicted Functional Activity and Therapeutic Implications

Based on the hypothesized receptor binding profile, 3-Dechloro-3-bromo Trazodone Hydrochloride is predicted to be a potent antagonist at 5-HT2A, 5-HT2C, and α1-adrenergic receptors, a weak SERT inhibitor, and a partial agonist at 5-HT1A receptors. The potentially increased affinity for α1-adrenergic receptors could translate to a greater risk of orthostatic hypotension. Conversely, enhanced 5-HT2A and 5-HT2C antagonism could lead to improved antidepressant and anxiolytic efficacy.

Proposed Synthetic Pathway

While 3-Dechloro-3-bromo Trazodone Hydrochloride is known as a Trazodone impurity, a targeted synthesis would be required for pharmacological characterization. A plausible synthetic route would mirror the established synthesis of Trazodone, with the key difference being the use of 1-(3-bromophenyl)piperazine as a starting material in place of 1-(3-chlorophenyl)piperazine.

Diagram: Proposed Synthesis of 3-Dechloro-3-bromo Trazodone Hydrochloride

Caption: A plausible synthetic route to 3-Dechloro-3-bromo Trazodone Hydrochloride.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 3-Dechloro-3-bromo Trazodone Hydrochloride, a series of in-vitro and in-vivo assays are necessary. The following protocols provide a framework for this characterization.

In-Vitro Assays

These assays will determine the binding affinity (Ki) of the test compound for the target receptors.

Diagram: General Radioligand Binding Assay Workflow

Caption: A generalized workflow for competitive radioligand binding assays.

Step-by-Step Protocol for 5-HT2A Receptor Binding Assay:

-

Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. In a 96-well plate, add assay buffer, the test compound (3-Dechloro-3-bromo Trazodone Hydrochloride) at various concentrations, and the radioligand at a fixed concentration (near its Kd value). b. Add the receptor membrane preparation to initiate the binding reaction. c. For non-specific binding control wells, add a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM mianserin). d. Incubate at room temperature for 60 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Similar protocols would be employed for the other target receptors, using the appropriate receptor sources and radioligands (e.g., [3H]Citalopram for SERT, [3H]Prazosin for α1-adrenergic receptors, and [3H]Pyrilamine for H1 receptors).

Functional assays are crucial to determine whether the test compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Step-by-Step Protocol for 5-HT2A Receptor Functional Assay (Calcium Mobilization):

-

Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Load the cells with the calcium-sensitive dye. c. To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound. d. Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) at its EC50 concentration. e. Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: a. Plot the agonist-induced fluorescence response against the logarithm of the test compound concentration. b. Determine the IC50 value for the inhibition of the agonist response. c. Calculate the pA2 value to quantify the antagonist potency.

Analogous functional assays would be conducted for other G-protein coupled receptors (e.g., measuring cAMP levels for Gi-coupled receptors or IP1 accumulation for Gq-coupled receptors). For SERT, a neurotransmitter uptake assay using synaptosomes would be appropriate.

In-Vivo Assays

In-vivo studies in rodent models are essential to evaluate the potential antidepressant and anxiolytic effects, as well as the side-effect profile of 3-Dechloro-3-bromo Trazodone Hydrochloride.

Diagram: In-Vivo Antidepressant and Anxiolytic Screening Cascade

Caption: A typical screening cascade for novel antidepressant and anxiolytic compounds.

Step-by-Step Protocol for the Forced Swim Test (FST) in Mice:

-

Animals: Male C57BL/6 mice.

-

Procedure: a. Administer the test compound or vehicle control intraperitoneally 30-60 minutes before the test. b. Place each mouse individually in a cylinder of water from which it cannot escape. c. Record the behavior for 6 minutes. d. Score the duration of immobility during the last 4 minutes of the test.

-

Data Analysis: a. Compare the mean immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). b. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Step-by-Step Protocol for the Elevated Plus Maze (EPM) in Mice:

-

Animals: Male BALB/c mice.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure: a. Administer the test compound or vehicle control 30-60 minutes before the test. b. Place each mouse in the center of the maze, facing an open arm. c. Allow the mouse to explore the maze for 5 minutes. d. Record the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: a. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. b. An increase in these parameters compared to the vehicle control is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

The structural modification of Trazodone to 3-Dechloro-3-bromo Trazodone Hydrochloride presents an intriguing opportunity for the development of a novel antidepressant and anxiolytic agent. The hypothesized pharmacological profile, characterized by potentially enhanced affinity for key serotonergic and adrenergic receptors, warrants a comprehensive preclinical evaluation. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise receptor binding affinities, functional activities, and in-vivo efficacy of this compound.

Should the empirical data align with the hypothesized profile, further studies into its pharmacokinetic properties, metabolic stability, and safety profile will be essential next steps. The exploration of such analogs is crucial for advancing our understanding of the structure-activity relationships of SARI compounds and for the potential discovery of improved therapeutics for mood and anxiety disorders.

References

- Cuomo, A., et al. (2019). The mechanisms of action of trazodone in major depressive disorder. R Discovery.

- Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS Spectrums, 14(10), 536-546.

- Odagaki, Y., et al. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors in rat hippocampal membranes. Journal of Psychopharmacology, 19(3), 235-241.

- Fagiolini, A., et al. (2023). Trazodone: a multifunctional drug for the treatment of major depressive disorder.

- Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls.

- Stahl, S. M. (2014). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, 19(S1), 1-3.

- Taziki, S. A., et al. (2013). Trazodone: a comprehensive review of its pharmacological and clinical effects. Journal of Clinical Psychopharmacology, 33(1), 57-67.

- Romanov, R. A., et al. (2023). Molecular and cellular mechanisms of antidepressant action.

- Albert, P. R., et al. (2021). Serotonin receptors in depression: from molecular pharmacology to clinical practice. Pharmacological Reviews, 73(3), 813-864.

- Mokrosz, J. L., et al. (1995). Structure-activity relationship studies of CNS agents, Part 22. A search for new trazodone-like antidepressants: synthesis and preliminary receptor binding studies. Archiv der Pharmazie, 328(7-8), 623-625.

- Jastrzębska-Więsek, M., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5533, Trazodone. Retrieved from [Link].

-

Reaction Biology (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link].

-

Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link].

- Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790.

- Castagné, V., et al. (2011). Rodent models of depression: forced swim and tail suspension tests. Current Protocols in Neuroscience, Chapter 8, Unit 8.10A.

- Komada, M., et al. (2008). The elevated plus-maze test for measuring anxiety-like behavior in rodents. Methods in Molecular Biology, 420, 149-155.

- Wilens, T. E., et al. (2014). The impact of halogenation on drug properties. Journal of Medicinal Chemistry, 57(15), 6335-6349.

- Lu, Y., et al. (2012). The role of halogen bonding in drug design. Future Medicinal Chemistry, 4(13), 1635-1647.

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jetir.org [jetir.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and trazodone-like pharmacological profile of 1- and 2-[3-[4(X)-1-piperazinyl]-propyl]-benzotriazoles [iris.unina.it]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

An In-depth Technical Guide on the Preliminary Research of 3-Dechloro-3-bromo Trazodone Hydrochloride as a Trazodone Impurity

Introduction

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed medication for the treatment of major depressive disorder.[1] The manufacturing process of any active pharmaceutical ingredient (API), including Trazodone, can result in the formation of impurities.[1][2] These impurities can arise from various sources such as starting materials, intermediates, or degradation of the final product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product.[3] This guide focuses on a specific, hypothetical impurity, 3-Dechloro-3-bromo Trazodone Hydrochloride , providing a comprehensive framework for its preliminary research. While this specific bromo-analog is not a commonly cited impurity, this document serves as a blueprint for the investigation of novel halogenated impurities in Trazodone.

Physicochemical Properties and Potential Synthetic Origin

A thorough understanding of the physicochemical properties and potential synthetic pathways is the first step in characterizing a new impurity.

Chemical Structures and Properties

The structures of Trazodone and the hypothetical 3-Dechloro-3-bromo Trazodone are depicted below. The key difference is the substitution of a bromine atom for the chlorine atom on the phenylpiperazine ring.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Trazodone |  | C19H22ClN5O | 371.86 | 371.15129 |

| 3-Dechloro-3-bromo Trazodone |  (Hypothetical Structure) (Hypothetical Structure) | C19H22BrN5O | 416.32 | 415.10074 |

Note: The structure for 3-Dechloro-3-bromo Trazodone is a representation for the purpose of this guide.

Hypothesized Synthetic Origin

The presence of a bromo-analog impurity in Trazodone hydrochloride could likely stem from the starting materials used in its synthesis. A common synthetic route for Trazodone involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable alkylating agent.[4][5][6]

The impurity could be introduced through two primary pathways:

-

Impurity in the Starting Material: The 1-(3-chlorophenyl)piperazine starting material could be contaminated with its bromo-analog, 1-(3-bromophenyl)piperazine. This contamination could carry through the synthesis to the final Trazodone product.

-

Side Reaction During Synthesis: Although less likely, it is conceivable that under certain reaction conditions, a brominating agent could be inadvertently introduced, leading to a side reaction.

A logical workflow for investigating the origin of this impurity is outlined in the diagram below.

Caption: Potential pathways for the formation of 3-Dechloro-3-bromo Trazodone.

Comprehensive Analytical Characterization Strategy

A multi-faceted analytical approach is essential for the unambiguous identification, quantification, and structural elucidation of a novel impurity.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating impurities from the API.[3][7][8] A robust, stability-indicating method should be developed to resolve Trazodone from all its related substances, including the target bromo-impurity.

Key Considerations for Method Development:

-

Column Chemistry: A C18 or C8 column is a good starting point for the separation of Trazodone and its impurities.[8]

-

Mobile Phase: A combination of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[3][9] Gradient elution is often necessary to achieve optimal separation of all impurities.

-

Detection: A UV detector set at an appropriate wavelength (e.g., 255 nm) can be used for initial screening and quantification.[8] A photodiode array (PDA) detector can provide additional information about the peak purity.

Mass Spectrometry for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities.[10][11][12] By coupling a liquid chromatograph to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting compounds.

Expected Mass Spectrometric Data:

-

Trazodone: The protonated molecule [M+H]+ would have an m/z of approximately 372.15.[9][13]

-

3-Dechloro-3-bromo Trazodone: The protonated molecule [M+H]+ would have an m/z of approximately 416.10, reflecting the mass difference between a bromine atom and a chlorine atom. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would be a key indicator.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information.[9] The fragmentation pattern of the bromo-impurity would be expected to be similar to that of Trazodone, with shifts in the m/z of fragments containing the bromophenyl moiety.

Nuclear Magnetic Resonance for Structural Elucidation

For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3] Isolation of the impurity, typically by preparative HPLC, is required to obtain a sufficient quantity for NMR analysis.

Expected NMR Data:

-

1H NMR: The aromatic region of the 1H NMR spectrum would show a different splitting pattern for the bromophenyl ring compared to the chlorophenyl ring of Trazodone.

-

13C NMR: The chemical shifts of the carbon atoms in the bromophenyl ring would differ from those in the chlorophenyl ring.

The overall workflow for the analytical characterization is presented in the following diagram:

Caption: Workflow for the analytical characterization of a novel impurity.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation of 3-Dechloro-3-bromo Trazodone Hydrochloride.

Protocol for HPLC Method Development

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 255 nm.

-

Sample Preparation: Dissolve Trazodone HCl in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

Protocol for LC-MS Analysis

-

LC System: Utilize the HPLC method described above.

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data.

Protocol for Impurity Isolation by Preparative HPLC

-

Column: A semi-preparative or preparative C18 column with a larger diameter and particle size.

-

Mobile Phase: Scale the analytical method to the preparative scale, potentially using a simpler mobile phase (e.g., water/acetonitrile with a volatile modifier like formic acid or ammonia) to facilitate solvent removal.

-

Fraction Collection: Collect fractions corresponding to the impurity peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated impurity.

Forced Degradation Studies

To understand the stability of Trazodone and the potential for the formation of degradation products, forced degradation studies should be performed according to ICH guidelines.[3][8][12]

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV and visible light.

The stressed samples should be analyzed using the developed HPLC method to assess for any new degradation products and to ensure the method is stability-indicating.

Conclusion

The preliminary research of a novel impurity such as 3-Dechloro-3-bromo Trazodone Hydrochloride requires a systematic and scientifically sound approach. This guide has outlined the key steps, from hypothesizing its origin to its definitive structural elucidation. By following this framework, researchers and drug development professionals can effectively characterize and control impurities, ensuring the quality and safety of Trazodone drug products. The principles and methodologies described herein are broadly applicable to the investigation of other unknown impurities in pharmaceutical development.

References

-

What Did the Patent for the Synthesis of Highly Purified Trazodone Bring?. proLékaře.cz. Available from: [Link]

- Preparation method of trazodone hydrochloride. Google Patents.

-

Process For Preparation Of Trazodone And Novel Intermediates. Quick Company. Available from: [Link]

-

LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Future Science. Available from: [Link]

-

Determination of trazodone in human plasma by HPLC-MS/MS method. ResearchGate. Available from: [Link]

-

Development and validation of liquid chromatographic method for trazodone hydrochloride. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. ResearchGate. Available from: [Link]

-

Trazodone. PubChem. Available from: [Link]

-

Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry. Available from: [Link]

-

Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. Available from: [Link]

-

UHPLC analysis of trazodone in biological fluids. International Journal of Chemical Studies. Available from: [Link]

-

Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. Available from: [Link]

- Continuous process for the preparation of trazodone. Google Patents.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN105777745A - Preparation method of trazodone hydrochloride - Google Patents [patents.google.com]

- 5. "Process For Preparation Of Trazodone And Novel Intermediates" [quickcompany.in]

- 6. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 1263278-80-3: A Key Reference Standard for Trazodone Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Impurity profiling is a critical step in ensuring the safety and efficacy of drug products. This guide provides a comprehensive technical overview of the compound with CAS number 1263278-80-3, an important reference standard related to the widely prescribed antidepressant, Trazodone. This document will delve into the chemical properties, synthesis, analytical applications, and handling of this compound, serving as a vital resource for researchers, analytical scientists, and professionals in drug development.

Chemical Identity and Properties

The compound identified by CAS number 1263278-80-3 is chemically known as 2-[3-[4-(3-Bromophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.[1][2][3][4] It is recognized in pharmaceutical literature and by regulatory bodies as Trazodone BP Impurity D or Trazodone Related Compound D .[1][4][5][6] This compound is a close structural analog of Trazodone, with the key difference being the substitution of a bromine atom for the chlorine atom on the phenylpiperazine moiety.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1263278-80-3 | [1][2][3][4] |

| Molecular Formula | C₁₉H₂₃BrClN₅O | [3][6] |

| Molecular Weight | 452.78 g/mol | [1][2][3] |

| IUPAC Name | 2-[3-[4-(3-Bromophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | [1] |

| Synonyms | Trazodone BP Impurity D, Trazodone Related Compound D, Trazodone Bromo Analog | [1][5][7] |

| Appearance | Off-White to Yellow Solid | [8] |

| Melting Point | 211-213 °C (methanol) | [4][8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| Storage | Refrigerator (2-8°C) | [6][8] |

Synthesis and Manufacturing

While specific, detailed manufacturing protocols for CAS 1263278-80-3 are proprietary to the suppliers of this reference standard, its synthesis can be logically inferred from the known synthetic routes for Trazodone and its analogs. The general approach involves the coupling of two key intermediates: a substituted phenylpiperazine and a triazolopyridinone moiety linked to a propyl chain.

A plausible synthetic pathway is illustrated below:

Caption: Plausible synthetic route for CAS 1263278-80-3.

The synthesis would likely commence with the alkylation of 1-(3-bromophenyl)piperazine with a suitable three-carbon synthon, such as 1-bromo-3-chloropropane, to yield the intermediate 1-(3-bromophenyl)-4-(3-chloropropyl)piperazine. This intermediate is then reacted with[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one in the presence of a base to afford the final product. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Role in Pharmaceutical Analysis

The primary and critical application of CAS 1263278-80-3 is as a certified reference material for the identification and quantification of Trazodone BP Impurity D in Trazodone drug substance and finished drug products.[5][6] Its use is essential for:

-

Impurity Profiling: Establishing the impurity profile of Trazodone batches.

-

Method Validation: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Trazodone and its related substances.

-

Quality Control: Routine quality control testing of Trazodone to ensure it meets the stringent purity requirements set by regulatory agencies like the USP and EP.

-

Stability Studies: Assessing the stability of Trazodone under various stress conditions by monitoring the formation of degradation products, including Impurity D.

Experimental Protocol: Quantification of Trazodone BP Impurity D using HPLC

The following is a representative HPLC method that can be adapted for the quantification of Trazodone BP Impurity D in a Trazodone drug substance. This protocol is based on established methods for Trazodone and its impurities.

Materials and Reagents

-

Trazodone Hydrochloride API

-

Trazodone BP Impurity D Reference Standard (CAS 1263278-80-3)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm membrane filters

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid in water (e.g., 180:180:40:600 v/v/v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 252 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (Trazodone BP Impurity D): Accurately weigh approximately 10 mg of Trazodone BP Impurity D reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of about 100 µg/mL.

-

Working Standard Solution: Further dilute the standard stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.

-

Sample Solution (Trazodone API): Accurately weigh approximately 100 mg of Trazodone Hydrochloride API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of about 1 mg/mL.

-

System Suitability Solution: A solution containing both Trazodone Hydrochloride and Trazodone BP Impurity D at appropriate concentrations to verify the resolution and performance of the chromatographic system.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the working standard solution and record the peak area.

-

Inject the sample solution and record the peak areas for Trazodone and any peak corresponding to the retention time of Trazodone BP Impurity D.

-

Calculate the amount of Trazodone BP Impurity D in the Trazodone API sample using the peak areas obtained from the standard and sample chromatograms.

Caption: HPLC workflow for impurity quantification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling CAS 1263278-80-3.

-

GHS Classification: The compound is classified as harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to ensure long-term stability.[6][8]

Suppliers

CAS number 1263278-80-3 is available from several specialized chemical suppliers that provide pharmaceutical reference standards. These include:

-

Veeprho [1]

-

Simson Pharma Limited [2]

-

Clearsynth

-

SynThink Research Chemicals [7]

-

Chemicea [5]

-

Alfa Omega Pharma [6]

-

Opulent Pharma

-

LGC Standards

-

Benchchem

-

Pharmaffiliates

-

Sai Traders

-

Merck (Sigma-Aldrich)

It is recommended to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the reference standard.

Conclusion

CAS number 1263278-80-3, also known as Trazodone BP Impurity D, is a critical tool for pharmaceutical scientists and researchers involved in the development and quality control of Trazodone. Its use as a certified reference standard is indispensable for accurate impurity profiling and ensuring that Trazodone drug products meet the high standards of safety and quality demanded by regulatory authorities. This guide has provided a comprehensive overview of its properties, synthesis, analytical applications, and handling, serving as a valuable resource for the scientific community.

References

-

Veeprho. Trazodone BP Impurity D | CAS 1263278-80-3. [Link]

-

CRO SPLENDID LAB. 3-Dechloro-3-bromo Trazodone Hydrochloride. [Link]

-

Alfa Omega Pharma. Trazodone Impurity D | 1263278-80-3. [Link]

-

SynZeal. Trazodone EP Impurity L | 6640-24-0. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

A Senior Application Scientist's Guide to 3-Dechloro-3-bromo Trazodone Hydrochloride as a Reference Standard

Abstract

This technical guide provides an in-depth exploration of 3-Dechloro-3-bromo Trazodone Hydrochloride, a critical reference standard for the analytical testing of Trazodone-based active pharmaceutical ingredients (APIs) and drug products. As a key related compound, its accurate identification and quantification are paramount for ensuring the purity, safety, and efficacy of Trazodone, a widely prescribed antidepressant. This document delineates the foundational role of reference standards, the physicochemical properties of 3-Dechloro-3-bromo Trazodone HCl, detailed protocols for its characterization and use, and best practices for its management. The methodologies are grounded in pharmacopeial principles and are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative for Trazodone and its Related Compounds

Trazodone is a triazolopyridine derivative classified as a Serotonin 2A/2C Antagonist and Serotonin Reuptake Inhibitor (SARI)[1]. It is extensively used for the treatment of major depressive disorder[2][3]. The mechanism of action is complex, involving dose-dependent antagonism of specific serotonin receptors, histamine H1 receptors, and α1-adrenergic receptors, coupled with weak inhibition of the serotonin transporter[1][4].

The synthesis and degradation of Trazodone can result in the formation of various related compounds or impurities. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate strict control over these impurities. 3-Dechloro-3-bromo Trazodone Hydrochloride, also known as Trazodone USP Related Compound D, is a significant process-related impurity[5][6][7][8]. Its structural similarity to the parent API necessitates the use of a highly characterized reference standard for unambiguous identification and accurate quantification in routine quality control (QC) and stability testing.

The Cornerstone of Quality: The Role of Pharmaceutical Reference Standards

In pharmaceutical analysis, a reference standard is the benchmark against which an unknown sample is measured. It is a highly purified and extensively characterized substance that provides the basis for confirming the identity, purity, strength, and quality of a drug product[9][10]. The quality of the analytical data is directly dependent on the quality of the reference standard used.

Reference standards are broadly categorized as:

-

Primary Standards: These are of the highest purity and are typically obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[11] Their establishment involves a rigorous collaborative testing process.[12][13]

-

Secondary (or Working) Standards: These are standards prepared in-house and are qualified against a primary reference standard.[9][11] They are used for routine laboratory analyses to conserve the more expensive primary standards.

3-Dechloro-3-bromo Trazodone Hydrochloride serves as an impurity reference standard, essential for validating analytical methods and for quantifying its presence in batches of Trazodone HCl.[14]

Physicochemical Characterization of 3-Dechloro-3-bromo Trazodone Hydrochloride

A comprehensive understanding of the reference standard's chemical and physical properties is the foundation of its use. This compound is structurally analogous to Trazodone, with the key difference being the substitution of a bromine atom for the chlorine atom on the phenylpiperazine moiety.

| Property | Data | Source |

| Chemical Name | 2-[3-[4-(3-Bromophenyl)piperazin-1-yl]propyl]-[11][14]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride | [15][16] |

| Synonyms | Trazodone USP Related Compound D, Trazodone Bromo Analog | [6][16] |

| CAS Number | 1263278-80-3 | [15][16] |

| Molecular Formula | C₁₉H₂₂BrN₅O · HCl | [6] |

| Molecular Weight | 452.78 g/mol | [8][16] |

| Appearance | Pale Yellow Solid | [5] |

Synthesis Pathway Overview

The synthesis of this analog deviates from the standard Trazodone synthesis by utilizing a brominated precursor. The key starting material is typically 1-(3-bromophenyl)piperazine, which is then reacted with a side chain that ultimately forms the triazolopyridine ring system.[17] This strategic choice ensures the correct positioning of the bromine atom.

Caption: Generalized synthesis pathway for 3-Dechloro-3-bromo Trazodone HCl.

Purity and Certification: Establishing a Validated Standard

The certification of a reference standard is a meticulous process involving multiple orthogonal analytical techniques to confirm its identity and establish its purity. The goal is to create a well-documented material suitable for its intended analytical purpose.[18]

Identity Confirmation

The structural identity is confirmed using a combination of spectroscopic methods. The data package for a certified standard typically includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the hydrogen atom arrangement, confirming the presence of the bromophenyl, propyl, and triazolopyridine moieties.[16][17]

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure.[16]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.[16]

Purity Determination Workflow

Purity is not determined by a single method but by a holistic approach that quantifies the main component and all potential impurities (organic, inorganic, and residual solvents).

Caption: Workflow for the certification of a pharmaceutical reference standard.

Protocol: Chromatographic Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of organic compounds. The goal is to separate the main component from all process-related impurities and degradation products.

Objective: To determine the purity of 3-Dechloro-3-bromo Trazodone HCl by area percent and to detect and quantify any other impurities.

Instrumentation:

-

HPLC system with UV detector

-

C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC Grade)

-

Tetrahydrofuran (THF) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Trifluoroacetic acid (TFA) or Triethylamine (TEA)

Chromatographic Conditions (Example): A robust method must be developed and validated. The following is a representative starting point based on published methods for Trazodone and its related compounds.[19][20][21]

| Parameter | Condition | Rationale |

| Mobile Phase | Acetonitrile, Methanol, Water, and THF with a pH modifier (e.g., 0.5% TFA or TEA to adjust pH). | The combination of organic solvents allows for fine-tuning the elution strength to achieve separation of closely related impurities. The pH modifier ensures consistent ionization of the analyte for sharp, reproducible peaks. |

| Column | C8 ODS, 150 x 4.6 mm, 5 µm | A C8 column provides slightly less retention than a C18, which can be advantageous for optimizing run times while still providing excellent resolution for the analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing efficiency and analysis time. |

| Detection | UV at 255 nm | This wavelength provides good sensitivity for the Trazodone chromophore.[19][22] |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal.[19][21] |

| Column Temp | 30°C | Controlled temperature ensures retention time stability. |

Procedure:

-

System Suitability Test (SST):

-

Prepare a solution containing 3-Dechloro-3-bromo Trazodone HCl and another known, closely eluting impurity (or Trazodone itself).

-

Inject the solution six times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The resolution between the two main peaks must be ≥ 2.0. The tailing factor for the main peak should be ≤ 2.0. This step validates that the chromatographic system is fit for its intended purpose before analyzing samples.

-

-

Standard Preparation:

-

Accurately weigh about 10 mg of the 3-Dechloro-3-bromo Trazodone HCl reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.1 mg/mL.

-

-

Analysis:

-

Inject the standard preparation into the chromatograph.

-

Record the chromatogram and integrate all peaks.

-

-

Calculation:

-

Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Practical Application: Use in API Quality Control

The primary use of this reference standard is in the "Related Substances" test for Trazodone HCl API. It allows for the positive identification and accurate quantification of this specific impurity.

HPLC Analysis Workflow for Impurity Profiling

Caption: Workflow for impurity quantification in Trazodone API using HPLC.

Handling, Storage, and Stability

Proper management of reference standards is crucial to maintain their integrity over time.[11]

-

Storage: 3-Dechloro-3-bromo Trazodone HCl should be stored in tightly sealed, light-resistant containers under controlled conditions, often refrigerated (2-8°C) and protected from moisture, as specified on the Certificate of Analysis.[18]

-

Handling: Use appropriate personal protective equipment (PPE). The substance is harmful if swallowed.[5] Handle with care to avoid contamination. Use calibrated weighing equipment and volumetric glassware for solution preparation.

-

Stability and Retest: Reference standards are assigned a re-test date, not an expiration date.[11] Periodic re-testing (e.g., annually for secondary standards) against a primary standard is required to confirm that the purity has not changed.[11] Stability studies are essential for determining an appropriate re-qualification period.[14][23]

Conclusion

3-Dechloro-3-bromo Trazodone Hydrochloride is an indispensable tool in the pharmaceutical quality control landscape. As a well-characterized reference standard, it enables the accurate assessment of Trazodone drug substance and drug product purity, ensuring they meet the stringent requirements set by regulatory authorities. The integrity of analytical results hinges on the proper certification, handling, and application of such standards, making them a fundamental component of delivering safe and effective medicines to patients.

References

-

What is meant by reference standard in pharmaceuticals? - GMP SOP. (2023, January 5). Available from: [Link]

-

Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences. Available from: [Link]

-

Working Standards vs. Reference Standards: Understanding the Key Differences. SynThink. Available from: [Link]

-

The Crucial Role of Reference Standards in the Pharmaceutical Industry!. (2024, March 29). Available from: [Link]

-

Reference Standards. American Pharmaceutical Review. Available from: [Link]

-

Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. Available from: [Link]

-

Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. (1991). Journal of AOAC INTERNATIONAL, 74(3), 498–503. Available from: [Link]

-

Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Characterization of trazodone metabolic pathways and species-specific profiles. PMC. Available from: [Link]

-

Development and validation of liquid chromatographic method for trazodone hydrochloride. (2012). ResearchGate. Available from: [Link]

-

Characterization of trazodone metabolic pathways and species-specific profiles. (2024). Frontiers in Pharmacology. Available from: [Link]

-

Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). Available from: [Link]

-

Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. (2014, November 2). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

-

Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available from: [Link]

-

Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. Available from: [Link]

-

Trazodone Bromo Analog | 1263278-80-3. SynThink Research Chemicals. Available from: [Link]

-

3-Dechloro-3-bromo Trazodone Hydrochloride. CRO SPLENDID LAB. Available from: [Link]

-

Trazodone Hydrochloride. (2015, February 1). USP-NF. Available from: [Link]

-

Mechanism of Action of Trazodone: a Multifunctional Drug. (2014, November 7). CNS Spectrums. Cambridge Core. Available from: [Link]

-

3-DECHLORO-3-BROMO TRAZODONE. precisionFDA. Available from: [Link]

-

Trazodone. PubChem. NIH. Available from: [Link]

-

trazodone HCl. (2015, April 15). Available from: [Link]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. researchgate.net [researchgate.net]

- 3. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]

- 5. echemi.com [echemi.com]

- 6. store.usp.org [store.usp.org]

- 7. 3-Dechloro-3-broMo Trazodone Hydrochloride CAS#: 1263278-80-3 [m.chemicalbook.com]

- 8. splendidlab.in [splendidlab.in]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. gmpsop.com [gmpsop.com]

- 12. usp.org [usp.org]

- 13. who.int [who.int]

- 14. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]

- 15. 3-Dechloro-3-bromo Trazodone Hydrochloride [lgcstandards.com]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. benchchem.com [benchchem.com]

- 18. veeprho.com [veeprho.com]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. academic.oup.com [academic.oup.com]

- 21. jocpr.com [jocpr.com]

- 22. researchgate.net [researchgate.net]

- 23. mriglobal.org [mriglobal.org]

Methodological & Application

Application Note & Protocol: High-Fidelity Analytical Methods for the Detection of 3-Dechloro-3-bromo Trazodone Hydrochloride

Introduction

3-Dechloro-3-bromo Trazodone Hydrochloride is a known process-related impurity and potential degradant of Trazodone Hydrochloride, an antidepressant medication.[1][2] The rigorous monitoring and control of such impurities are mandated by regulatory bodies like the FDA and EMA to ensure the safety, efficacy, and quality of the final drug product.[3] This application note provides detailed protocols for the detection and quantification of 3-Dechloro-3-bromo Trazodone Hydrochloride in bulk drug substances, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies presented are designed to be robust, specific, and adhere to the validation principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Rationale for Method Selection

The structural similarity between Trazodone and its bromo-analog necessitates a high-resolution separation technique. Reversed-phase HPLC is the method of choice due to its versatility and proven efficacy in separating closely related pharmaceutical compounds.[6][7][8] A C8 or C18 stationary phase is selected to provide the necessary hydrophobic interactions for differential retention. The addition of a mass spectrometric detector (LC-MS) offers an orthogonal detection method, providing unambiguous identification based on the mass-to-charge ratio (m/z) of the analyte, which is critical for impurity profiling and confirmation.[9][10]

Part 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the quantification of 3-Dechloro-3-bromo Trazodone Hydrochloride. The method is designed to be stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API) and other related substances.

Experimental Workflow: HPLC Method

Caption: HPLC workflow for impurity quantification.

Chromatographic Conditions

The selection of a C8 column is based on its slightly lower hydrophobicity compared to a C18 column, which can provide optimal retention and resolution for Trazodone and its analogs. The mobile phase, a mixture of acetonitrile, methanol, tetrahydrofuran, and water, is a well-established combination for separating Trazodone and its impurities, offering good peak shape and resolution.[6][8] The pH is adjusted to 11 with triethylamine to ensure the analytes are in their non-ionized form, leading to better retention and symmetrical peaks on a reversed-phase column. Detection at 255 nm is chosen as it provides good sensitivity for both Trazodone and its related compounds.[6]

| Parameter | Condition |

| Column | C8 ODS (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Tetrahydrofuran:Water (300:250:50:400 v/v/v/v), pH adjusted to 11 with Triethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 255 nm |

| Run Time | Approximately 20 minutes |

Protocol: HPLC Analysis

-

Preparation of Mobile Phase:

-

Carefully measure and mix 300 mL of HPLC-grade acetonitrile, 250 mL of HPLC-grade methanol, 50 mL of tetrahydrofuran, and 400 mL of ultrapure water.

-

Adjust the pH of the mixture to 11.0 ± 0.1 using triethylamine.

-

Degas the mobile phase by sonication or vacuum filtration before use.

-

-

Preparation of Standard Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-Dechloro-3-bromo Trazodone Hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from the limit of quantification (LOQ) to 150% of the specification limit for the impurity. A typical range might be 0.05 µg/mL to 1.5 µg/mL.

-

-

Preparation of Sample Solution:

-

Accurately weigh 50 mg of the Trazodone Hydrochloride bulk sample and transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1000 µg/mL (1 mg/mL).[7]

-

-

System Suitability:

-

Inject the diluent (mobile phase) to ensure no interfering peaks are present.

-

Inject a working standard solution (e.g., 1 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

-

-

Analysis:

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peaks corresponding to 3-Dechloro-3-bromo Trazodone Hydrochloride.

-

-

Quantification:

-

Calculate the concentration of the impurity in the sample using the peak area response from the standard solutions to construct a calibration curve.

-

Part 2: Confirmatory Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification, especially during method development, forced degradation studies, or in the investigation of out-of-specification results, LC-MS is an invaluable tool.[9] This method provides molecular weight information, confirming the identity of the impurity peak observed in the HPLC analysis.

Experimental Workflow: LC-MS Method

Caption: LC-MS workflow for impurity identification.

LC-MS Conditions

A volatile mobile phase is essential for MS detection. Therefore, the non-volatile components of the HPLC mobile phase are replaced with volatile alternatives like ammonium formate. Electrospray ionization in positive mode (ESI+) is chosen as Trazodone and its analogs contain basic nitrogen atoms that are readily protonated.[11][12]

| Parameter | Condition |

| Column | UPLC C18 (100 x 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | 100-1000 m/z |

Protocol: LC-MS Analysis

-

Preparation of Solutions:

-

Prepare sample and standard solutions as described in the HPLC section, but use a mixture of Mobile Phase A and B (e.g., 50:50) as the diluent.

-

-

Analysis:

-

Inject the solutions into the LC-MS system.

-

Acquire data in full scan mode.

-

-

Data Interpretation:

-

The theoretical monoisotopic mass of the free base of 3-Dechloro-3-bromo Trazodone is approximately 415.1008 Da.[13]

-

In positive ion mode, the expected protonated molecule [M+H]+ will have an m/z of approximately 416.1086.

-

Extract the ion chromatogram for this m/z value to confirm the presence and retention time of the impurity.

-

If using a high-resolution mass spectrometer (HRMS), the measured mass should be within 5 ppm of the theoretical mass.

-

Further structural confirmation can be obtained via tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

-

Method Validation and System Suitability

Any analytical method intended for quality control must be validated to ensure it is fit for its intended purpose.[14][15] The validation should be conducted in accordance with ICH Q2(R1) guidelines and include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution between the impurity peak and the Trazodone peak, and by spiking the API with the impurity.[4][5]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

-

Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

-

Accuracy: The closeness of the test results to the true value, typically determined by spike recovery studies.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the detection, quantification, and confirmation of 3-Dechloro-3-bromo Trazodone Hydrochloride in bulk drug substance. The HPLC method is suitable for routine quality control, while the LC-MS method provides essential confirmatory data. Proper validation of these methods is crucial to ensure compliance with regulatory standards and to guarantee the quality and safety of Trazodone Hydrochloride products.

References

-

Scholars Research Library. Development and validation of liquid chromatographic method for trazodone hydrochloride. Available from: [Link]

-

Pai, N. R., et al. "Development and validation of liquid chromatogrphic method for Trazodone hydrochloride." Journal of Chemical and Pharmaceutical Research, 2010, 2(2): 478-488. Available from: [Link]

-

LCGC North America. Validation of Impurity Methods, Part II. 2014. Available from: [Link]

-

EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

-

ResearchGate. Development and validation of liquid chromatographic method for trazodone hydrochloride. Available from: [Link]

-

Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. 2025. Available from: [Link]

-

PubChem. Trazodone. National Institutes of Health. Available from: [Link]

-

SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]

-